2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline
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Overview
Description
“2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” is a compound that is part of the benzothiazole class . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . This compound is used in the synthesis of CBTs which are good building blocks for bioluminescent compounds for imaging .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that derivatives of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline are valuable intermediates in the synthesis of complex heterocyclic structures. For instance, Janardhan et al. (2014) demonstrated the utility of N-aryl-2-chloroacetamides, closely related to our compound of interest, as electrophilic building blocks for creating thiazolo[3,2-a]pyrimidinones, a class of compounds with potential biological activity. This synthesis showcases the compound's role in ring annulation processes, which are fundamental in creating pharmacologically relevant molecules (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).
Material Science Applications
In material science, the incorporation of benzothiazole derivatives has been explored for the development of novel materials with unique properties. Although specific studies on this compound within this context were not found, benzothiazole and its derivatives are known for their applications in creating organic semiconductors, fluorescent materials, and as ligands in coordination chemistry, suggesting potential areas of exploration for this compound.
Biological Activity
The structural motifs present in this compound, such as the benzothiazole unit, are recurrent in molecules exhibiting antimicrobial, antifungal, and anticancer activities. While the direct studies on this compound's biological activities are limited, related research indicates the promise of benzothiazole derivatives in medicinal chemistry. For instance, Khan et al. (2016) investigated the antibacterial properties of new 1-aminoanthraquinone derivatives bearing 2-aminobenzothiazole moieties, highlighting the potential antimicrobial applications of benzothiazole-containing compounds (Khan, A., Essa, H., & Al-Majidi, S., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to target cyclo-oxygenase pathways, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Related compounds have been found to inhibit the biosynthesis of prostaglandins, thereby mediating their anti-inflammatory effects . This inhibition is achieved through the interaction with COX-1 and COX-2 enzymes .
Biochemical Pathways
Similar compounds have been shown to affect the cyclo-oxygenase pathways, specifically the cox-1 and cox-2 pathways . These pathways are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Related compounds have been found to have significant anti-inflammatory and analgesic activities .
Future Directions
Benzothiazoles, including “2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline”, have a wide range of pharmaceutical and biological activities, making them a promising area for future research . The development of synthetic processes is one of the most significant problems facing researchers, and recent advances in green chemistry have led to high yields and very short reaction times .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Metabolic Pathways
Benzothiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways .
Properties
IUPAC Name |
2-chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQGTQZPDRVHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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